(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
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Overview
Description
The compound (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule that features a combination of isoxazole and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. The quinazolinone moiety can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents. The final step involves esterification to link the two moieties together .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates could be employed .
Chemical Reactions Analysis
Types of Reactions
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. The isoxazole ring may interact with enzymes or receptors, while the quinazolinone moiety could inhibit specific pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- (5-(2-chlorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
- (5-(2-bromophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
- (5-(2-methylphenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
Uniqueness
The presence of the fluorine atom in (5-(2-fluorophenyl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate imparts unique properties, such as increased metabolic stability and potential for enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-17-7-3-1-5-15(17)19-11-14(24-29-19)12-28-20(26)9-10-25-13-23-18-8-4-2-6-16(18)21(25)27/h1-8,11,13H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHNBRLTIAOYSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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